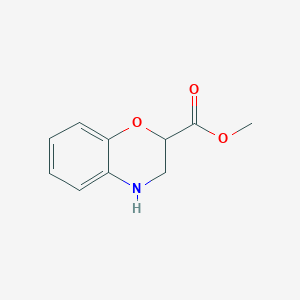
methyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Mode of Action
It is known that benzoxazine derivatives can interact with various biological targets, leading to a range of potential effects .
Biochemical Pathways
More research is needed to elucidate the compound’s role in biochemical processes .
Pharmacokinetics
It is known that the compound is a solid at room temperature, which could influence its absorption and distribution .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 3,4-Dihydro-2H-1,4-benzoxazine-2-carboxylate. For instance, the compound should be stored at room temperature for optimal stability .
生物活性
Methyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a benzoxazine ring that contributes to its bioactivity. The molecular formula is C10H11NO3, with a molecular weight of approximately 195.20 g/mol. Its unique structure allows for interactions with various biological targets, making it a candidate for further pharmacological evaluation.
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Formation of the Benzoxazine Ring : This is achieved through the condensation of an appropriate phenol with an amine and a carboxylic acid derivative.
- Methylation : The carboxylic acid group is then methylated using methyl iodide or another suitable methylating agent.
- Purification : The product is purified using techniques such as recrystallization or chromatography.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. The mechanism is believed to involve inhibition of microbial growth by disrupting cell membrane integrity or interfering with metabolic pathways.
Anticancer Activity
Research indicates that this compound may possess anticancer properties . For example, derivatives of benzoxazines have shown cytotoxic effects against several cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-231 | 15.0 |
| This compound | COLO201 | 12.5 |
These findings highlight its potential as a lead compound for cancer therapy.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism or DNA replication in cancer cells.
- Receptor Interaction : It has been suggested that the compound can interact with specific receptors such as serotonin receptors (5HT3), modulating their activity and contributing to its anticancer effects .
- Reactive Intermediate Formation : The ability of the compound to form reactive intermediates may also play a role in its bioactivity.
Case Studies
Several studies have evaluated the biological activity of derivatives related to this compound:
- Cytotoxicity Assays : In a study assessing various benzoxazine derivatives against human cancer cell lines (e.g., MDA-MB-231 and COLO201), compounds showed significant cytotoxicity with IC50 values ranging from 10 to 20 µM .
- Mechanistic Studies : Research focusing on the interaction of these compounds with serotonin receptors demonstrated that modifications at specific positions on the benzoxazine ring can enhance receptor affinity and antagonistic activity .
属性
IUPAC Name |
methyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-13-10(12)9-6-11-7-4-2-3-5-8(7)14-9/h2-5,9,11H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOFHRITCCBESJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNC2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














